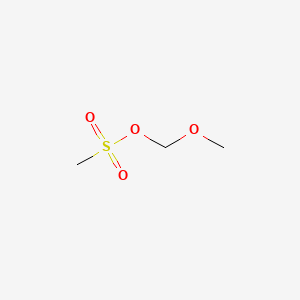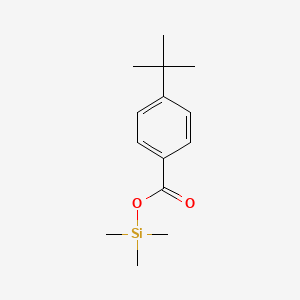![molecular formula C9H9NO B14695773 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde CAS No. 35105-37-4](/img/structure/B14695773.png)
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The presence of the nitrogen atom in the bicyclic framework imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde typically involves cycloaddition reactions. One common method is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with terminal alkynes and 1,4-butynediol . This reaction is carried out under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane (dppe), zinc, and zinc iodide. The reaction yields the desired azabicyclic compounds in high yields (79-95%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure.
Pinnamine: Another bicyclic compound with significant biological activity.
Bis-homoepibatidine: Known for its pharmacological properties as a nicotinic acetylcholine receptor agonist.
Uniqueness
9-Azabicyclo[421]nona-2,4,7-triene-9-carbaldehyde is unique due to its specific structural features and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
35105-37-4 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-9H |
Clé InChI |
CASBVOFBHUIQGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C=CC(N2C=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

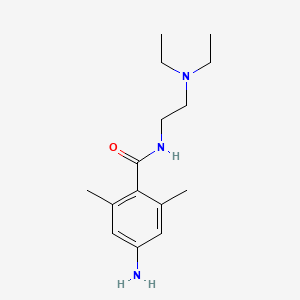
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)




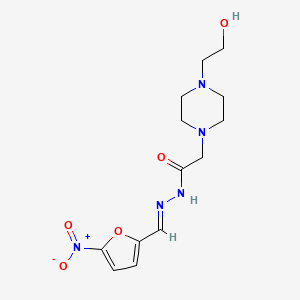
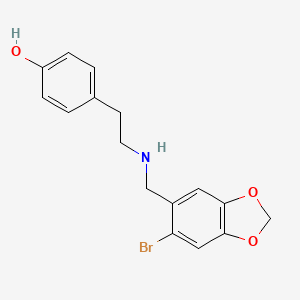
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
